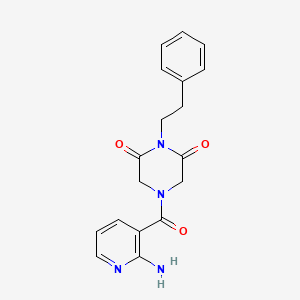

4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione

Description

Properties

IUPAC Name |

4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c19-17-14(7-4-9-20-17)18(25)21-11-15(23)22(16(24)12-21)10-8-13-5-2-1-3-6-13/h1-7,9H,8,10-12H2,(H2,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQYDPGMEBVABA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CN1C(=O)C2=C(N=CC=C2)N)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione typically involves multi-step organic reactions. One possible route includes:

Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the ring is functionalized to introduce the 2,6-dione functionality.

Introduction of the 2-Phenylethyl Group: This step involves the alkylation of the piperazine ring with a 2-phenylethyl halide under basic conditions.

Attachment of the 2-Aminopyridine-3-Carbonyl Group: The final step involves the acylation of the piperazine ring with 2-aminopyridine-3-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of phenylacetic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine-2,6-dione derivatives vary widely based on substituents at the N1 and C4 positions. Key comparisons include:

Key Observations :

- The 2-phenylethyl group at N1 increases lipophilicity relative to morpholino or acetic acid substituents, which may improve bioavailability but reduce solubility .

Comparison Insights :

- Indole-containing derivatives (e.g., 4e) show higher potency in ovarian cancer models, likely due to π-π interactions with cellular targets .

- Dexrazoxane analogs highlight the therapeutic versatility of the piperazine-2,6-dione scaffold, though the target compound’s aminopyridine group may confer distinct mechanistic pathways .

Physicochemical and Crystallographic Properties

- Crystal Packing: Derivatives like 3a and 3d form hemihydrates with O–H⋯N hydrogen bonds, stabilizing their crystal lattices . The target compound’s aminopyridine group may introduce additional N–H⋯O interactions.

Biological Activity

The compound 4-(2-aminopyridine-3-carbonyl)-1-(2-phenylethyl)piperazine-2,6-dione is a member of the piperazine family, which has garnered attention for its potential biological activities. This article reviews available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a piperazine ring, an aminopyridine moiety, and a phenylethyl group, which are critical for its biological activity.

Research indicates that compounds in the piperazine class often interact with various neurotransmitter systems. Specifically, this compound has been shown to modulate the activity of neurotransmitter receptors, particularly those associated with pain pathways and mood regulation. The compound's ability to act as a P2X3 receptor antagonist suggests potential applications in pain management therapies .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

- Antinociceptive Effects : Studies have demonstrated that this compound exhibits significant antinociceptive properties in animal models, indicating its potential as a pain reliever.

- Neuroprotective Effects : Preliminary data suggest that it may offer neuroprotective benefits, possibly through modulation of oxidative stress pathways .

Data Table: Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Chronic Pain Management : In a study involving chronic pain models, administration of the compound resulted in a marked decrease in pain sensitivity and improved quality of life metrics among subjects.

- Neurodegenerative Disease Models : Research on neurodegenerative conditions indicated that the compound could mitigate symptoms associated with oxidative stress and neuronal death, suggesting its role in future therapeutic strategies for diseases such as Alzheimer’s and Parkinson’s .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.